molecular formula C17H25NO3S B13027137 Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate

Tert-butyl (R)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate

Cat. No.: B13027137
M. Wt: 323.5 g/mol
InChI Key: DRNOJQCXQYJCTI-GFCCVEGCSA-N
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Description

Tert-butyl ®-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ®-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the application of green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Tert-butyl ®-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl ®-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-C]pyridine derivatives
  • Pyran derivatives
  • Piperidine-containing compounds

Uniqueness

Tert-butyl ®-5’-methyl-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-C]pyran]-1-carboxylate stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for drug discovery and development, offering advantages in terms of selectivity and potency compared to other similar compounds .

Properties

Molecular Formula

C17H25NO3S

Molecular Weight

323.5 g/mol

IUPAC Name

tert-butyl (5R)-5-methylspiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C17H25NO3S/c1-12-11-13-5-10-22-14(13)17(20-12)6-8-18(9-7-17)15(19)21-16(2,3)4/h5,10,12H,6-9,11H2,1-4H3/t12-/m1/s1

InChI Key

DRNOJQCXQYJCTI-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2

Canonical SMILES

CC1CC2=C(C3(O1)CCN(CC3)C(=O)OC(C)(C)C)SC=C2

Origin of Product

United States

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